ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Description

Isomeric Possibilities

Positional isomerism may arise if substituents occupy alternative sites on the indole scaffold. For example:

- Positional isomers : Moving the trifluoromethoxy group to position 5 or 6 would yield ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate or ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate , respectively. Such isomers would exhibit distinct physicochemical properties due to altered electronic delocalization patterns.

- Functional group isomerism : Replacing the ethyl ester with a methyl ester or altering the substituent to a trifluoromethyl group (as seen in CID 175438406) would produce functional analogs with modified reactivity and solubility.

A comparative analysis of substituent positions is summarized in Table 1.

Table 1: Substituent Effects on Indole Derivatives

Molecular Geometry and Conformational Analysis

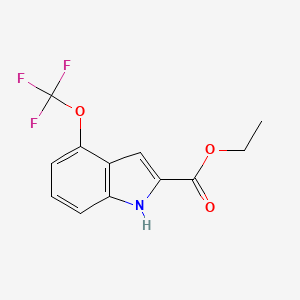

The molecular structure of this compound (Figure 1) is defined by its planar indole core and substituent orientations. Key geometric features include:

Indole Core Geometry

- The benzene and pyrrole rings are fused in a nearly planar arrangement, with bond lengths and angles consistent with aromatic systems (C-C: ~1.39 Å, C-N: ~1.37 Å).

- The trifluoromethoxy group at position 4 adopts a para orientation relative to the ethyl ester at position 2, minimizing steric hindrance and maximizing resonance interactions.

Substituent Conformations

- Ethyl ester group : The ethoxy moiety (-OCH₂CH₃) exhibits free rotation around the C-O bond, though steric interactions with the indole ring may favor a conformation where the ethyl group is oriented away from the aromatic system.

- Trifluoromethoxy group : The -OCF₃ substituent’s three fluorine atoms adopt a trigonal pyramidal geometry, with C-F bond lengths of approximately 1.33 Å. The electronegative fluorine atoms induce a strong dipole moment, polarizing the adjacent benzene ring.

Figure 1: Molecular Structure

(Note: A 2D structure depiction is available in PubChem CID 43459449.)

Electronic Structure and Substituent Effects

The electronic properties of this compound are governed by the synergistic effects of its substituents:

Indole Aromatic System

- The indole core is inherently electron-rich due to the pyrrole ring’s lone pair electrons, which participate in π-delocalization across the fused benzene ring.

- Substituents at positions 2 and 4 modulate this electron density:

- Ethyl carboxylate (-COOEt) : This group withdraws electrons via resonance (-M effect), reducing electron density at position 2 and deactivating the ring toward electrophilic substitution.

- Trifluoromethoxy (-OCF₃) : Unlike methoxy groups (-OCH₃), which donate electrons via resonance (+M effect), -OCF₃ is strongly electron-withdrawing due to the inductive (-I) effect of fluorine atoms. This creates a localized electron-deficient region at position 4.

Quantum Chemical Insights

- HOMO-LUMO Gap : The electron-withdrawing substituents lower the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap compared to unsubstituted indole. This alteration influences the compound’s UV-Vis absorption profile and reactivity.

- Dipole Moment : The combined polarities of -COOEt and -OCF₃ result in a significant molecular dipole (~5.2 D), enhancing solubility in polar aprotic solvents.

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Effect | Impact on Indole Reactivity |

|---|---|---|

| -COOEt (position 2) | -M (resonance withdrawal) | Deactivates ring; directs electrophiles to position 5 or 6 |

| -OCF₃ (position 4) | -I (inductive withdrawal) | Further deactivates ring; increases oxidative stability |

Properties

Molecular Formula |

C12H10F3NO3 |

|---|---|

Molecular Weight |

273.21 g/mol |

IUPAC Name |

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H10F3NO3/c1-2-18-11(17)9-6-7-8(16-9)4-3-5-10(7)19-12(13,14)15/h3-6,16H,2H2,1H3 |

InChI Key |

GQWOXHZBTKOZME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Indole Core

The synthesis generally begins with the formation of the indole nucleus, a process that can be achieved via classical methods such as:

- Fischer Indole Synthesis: Condensation of phenylhydrazines with aldehydes or ketones under acidic conditions, followed by rearrangement to form the indole ring.

- Hemetsberger Indole Synthesis: Cyclization of ortho-alkylated aryl hydrazones, especially suitable for substituting at specific positions on the indole ring.

Introduction of the Trifluoromethoxy Group

The key challenge in synthesizing ethyl 4-(trifluoromethoxy)-indoles lies in the selective incorporation of the trifluoromethoxy group at the 4-position. Multiple strategies are employed:

- Electrophilic Trifluoromethoxylation: Using reagents like trifluoromethyl hypofluorite or trifluoromethoxylating agents (e.g., Togni's reagent derivatives) to introduce the -OCF₃ group onto aromatic or heteroaromatic systems.

- Nucleophilic Displacement: Starting from 4-haloindoles (e.g., 4-bromoindoles), subsequent nucleophilic substitution with trifluoromethoxide salts (e.g., silver trifluoromethoxide) to afford the trifluoromethoxy derivative.

Esterification at the 2-Position

Following successful trifluoromethoxy functionalization, the carboxylate moiety is introduced at the 2-position via:

- Carboxylation of Indole Precursors: Using directed lithiation or metalation at the 2-position, followed by carbonation with CO₂, then esterification with ethanol under acidic or basic conditions.

- Direct Functionalization: In some cases, starting with 2-carboxyindole derivatives, which are then esterified with ethanol in the presence of catalytic acids (e.g., sulfuric acid) or via Fischer esterification.

Specific Methodologies and Reaction Conditions

Method B: Nucleophilic Displacement on 4-Halogenated Indoles

- Reagents: Silver trifluoromethoxide (AgOCF₃), 4-bromoindole derivatives.

- Conditions: Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C).

- Advantages: High regioselectivity for the 4-position, with yields reaching up to 65-75%.

Esterification at the 2-Position

- Reagents: Ethanol, catalytic sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux in ethanol, often under Dean-Stark apparatus to remove water and drive the equilibrium.

- Yield: Typically high, often exceeding 85%.

Data Tables and Reaction Optimization

| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Electrophilic Trifluoromethoxylation | Togni's reagent | Acetonitrile | Room temp - 60°C | 40-70 | Regioselective, moderate yields |

| Nucleophilic Displacement | Silver trifluoromethoxide | DMF | ~80°C | 65-75 | High regioselectivity, scalable |

| Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux | >85 | Efficient, straightforward |

In-Depth Research Findings

Electrophilic trifluoromethoxylation has gained prominence due to the availability of hypervalent iodine reagents, which facilitate the regioselective introduction of the -OCF₃ group on aromatic systems, including indoles. The reaction conditions are mild, but reagent cost and stability are considerations.

Nucleophilic substitution on halogenated indoles is favored for its regioselectivity and higher yields, especially when starting from 4-bromoindole derivatives. Silver trifluoromethoxide acts as a nucleophile, displacing the bromide efficiently.

Esterification methods are well-established, with Fischer esterification being the most common. Catalytic acid reflux ensures high conversion rates and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate are compared below with four analogous indole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Electronic Comparison

Table 1: Key Structural and Electronic Properties

Key Observations:

Electronic Effects: The -OCF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to -F or -OCH₂C₆H₅ due to the combined inductive (-I) effect of fluorine atoms and resonance withdrawal. The -CF₃ group (CAS 317-60-2) has a purely inductive EWG effect, making it less deactivating than -OCF₃ but still significantly more so than -F or benzyloxy .

Steric Considerations :

- The benzyloxy group (-OCH₂C₆H₅) introduces steric hindrance, which may reduce accessibility to the indole core in reactions compared to smaller substituents like -OCF₃ or -F .

Table 2: Reactivity in Amide Formation (Based on )

- Reactivity Trends :

- Electron-withdrawing groups (e.g., -OCF₃, -CF₃) at the 4-position are expected to improve the electrophilicity of the ester carbonyl, facilitating nucleophilic attacks (e.g., by amines) to form carboxamides. However, steric bulk (e.g., -OCH₂C₆H₅) may reduce reaction efficiency .

- The -OCF₃ group’s strong -I effect could enhance hydrolysis susceptibility compared to benzyloxy-substituted esters.

Table 3: Hazard Comparison (Based on and Structural Analogues)

- Toxicity Insights :

- Fluorinated indole derivatives may exhibit distinct toxicological profiles. For example, trifluoromethoxy groups could increase metabolic stability but may pose risks analogous to other fluorinated compounds (e.g., respiratory irritation) .

Biological Activity

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its unique trifluoromethoxy substituent, which enhances its biological activity and interaction with various molecular targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features an indole core substituted at the 4-position with a trifluoromethoxy group and at the 2-position with an ethyl carboxylate. The trifluoromethoxy group is known for increasing lipophilicity and stability, potentially enhancing the compound's ability to penetrate biological membranes and interact with target proteins.

The mechanism of action for this compound involves its binding to specific enzymes and receptors. The trifluoromethoxy group improves binding affinity due to its electronic properties, which can facilitate interactions with hydrophobic pockets in target proteins. This enhanced interaction may lead to increased selectivity and potency against various biological targets, including enzymes involved in cancer progression and inflammatory pathways .

Anticancer Activity

Research has demonstrated that derivatives of indole-2-carboxylic acids, including this compound, exhibit significant anticancer properties. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell proliferation by 50% in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast) | 5.07 ± 0.21 |

| Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | SK-Hep-1 (liver) | 3.12 ± 0.14 |

| Reference Compound (Staurosporine) | Various | ~0.5 |

In these studies, the compound showed promising results, particularly against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .

Case Studies

Case Study 1: Inhibition of Prostaglandin Synthase

A study assessed the ability of this compound to inhibit prostaglandin synthase, a key enzyme in inflammation. The results indicated that the compound significantly reduced prostaglandin E2 levels in vitro, demonstrating its potential utility in treating inflammatory diseases.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of indole derivatives against HIV integrase. This compound derivatives were synthesized and tested for their ability to inhibit integrase strand transfer. Results showed improved inhibitory activity compared to parent compounds, highlighting the importance of structural modifications for enhancing antiviral efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.